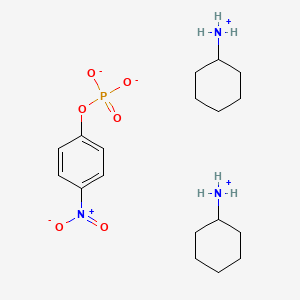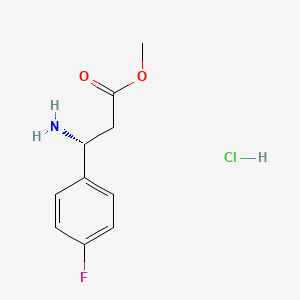![molecular formula C11H15O4+ B13029636 Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[33]heptane-2,6-dicarboxylicacid,dimethylester,(+) is a unique organic compound characterized by its spirocyclic structure The spiro[33]heptane core consists of two cyclopropane rings connected at a single carbon atom, creating a rigid and strained framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a [2+2] cycloaddition reaction between two cyclopropane derivatives. This reaction is often catalyzed by transition metals such as rhodium or palladium under high-pressure conditions.
Introduction of Carboxylic Acid Ester Groups: The carboxylic acid ester groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols. Common reagents include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: Industrial production of Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale synthesis.
Types of Reactions:
Oxidation: Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols or alkanes. Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups such as amines or halides. Reagents like sodium hydroxide or ammonia are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, halides.
Wissenschaftliche Forschungsanwendungen
Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays and imaging studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It can affect signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Spiro[3.3]heptane-2,6-dicarboxylicacid: Lacks the ester groups, resulting in different chemical reactivity and applications.
Spiro[4.4]nonane-3,7-dicarboxylicacid,dimethylester: Contains a larger spirocyclic core, leading to variations in physical and chemical properties.
Uniqueness: Spiro[3
Eigenschaften
Molekularformel |
C11H15O4+ |
|---|---|
Molekulargewicht |
211.23 g/mol |
InChI |
InChI=1S/C11H15O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7H,3-6H2,1-2H3/q+1 |
InChI-Schlüssel |
OGUIKJWTIDOQKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2(C1)C[C+](C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


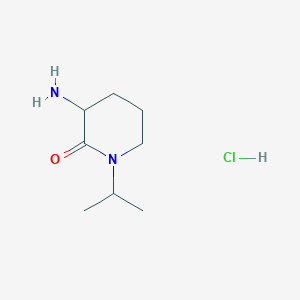

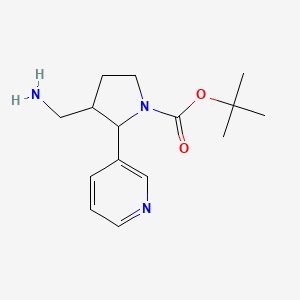
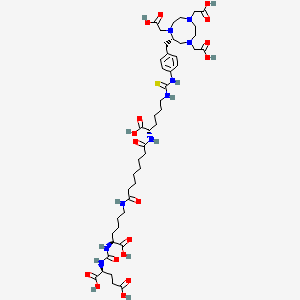
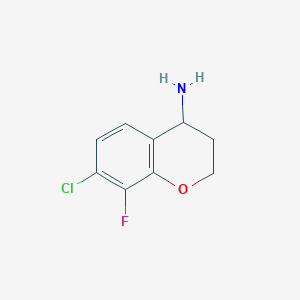
![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
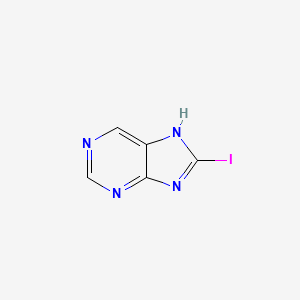
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
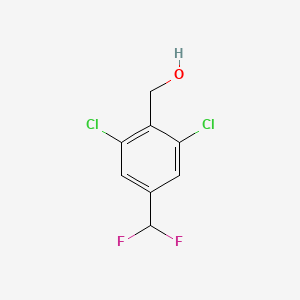
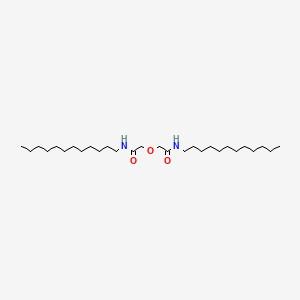
![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)

